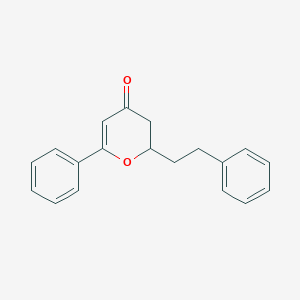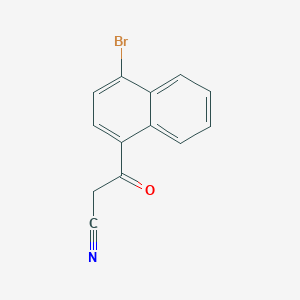
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring, a nitrile group, and a ketone group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the bromination of naphthalene to form 4-bromonaphthalene, followed by a Friedel-Crafts acylation reaction to introduce the oxopropanenitrile group.
-
Bromination of Naphthalene
Reagents: Naphthalene, bromine
Conditions: The reaction is typically carried out in the presence of a Lewis acid catalyst such as iron(III) bromide at room temperature.
-
Friedel-Crafts Acylation
Reagents: 4-Bromonaphthalene, acyl chloride (such as malonyl chloride), aluminum chloride
Conditions: The reaction is conducted under anhydrous conditions at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic aqueous solutions.
-
Reduction: : Reduction of the nitrile group to form primary amines.
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Conditions: Conducted under anhydrous conditions or in the presence of a solvent like tetrahydrofuran.
-
Substitution: : The bromine atom can be substituted with other functional groups.
Reagents: Nucleophiles such as sodium methoxide, sodium ethoxide
Conditions: Carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(4-Bromonaphthalen-1-yl)-3-oxopropanoic acid
Reduction: 3-(4-Bromonaphthalen-1-yl)-3-aminopropanenitrile
Substitution: 3-(4-Methoxynaphthalen-1-yl)-3-oxopropanenitrile
Scientific Research Applications
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the nitrile group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloronaphthalen-1-yl)-3-oxopropanenitrile
- 3-(4-Fluoronaphthalen-1-yl)-3-oxopropanenitrile
- 3-(4-Iodonaphthalen-1-yl)-3-oxopropanenitrile
Comparison
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions. The bromine atom’s size and electron-withdrawing effects can also affect the compound’s biological activity and binding affinity to molecular targets.
Properties
CAS No. |
374926-06-4 |
|---|---|
Molecular Formula |
C13H8BrNO |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
3-(4-bromonaphthalen-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H8BrNO/c14-12-6-5-11(13(16)7-8-15)9-3-1-2-4-10(9)12/h1-6H,7H2 |
InChI Key |
KNKXWAFGUFYKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


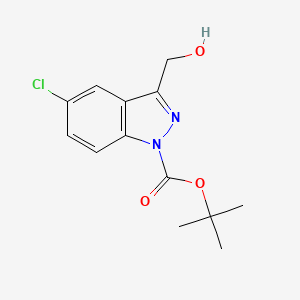
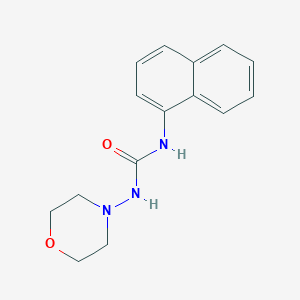

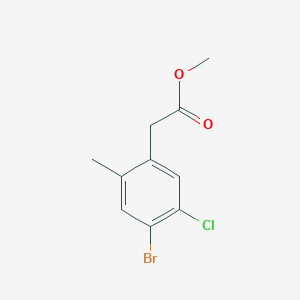


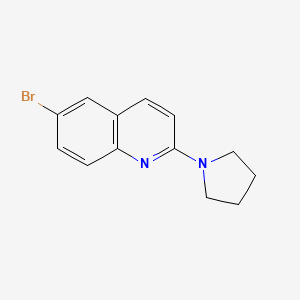


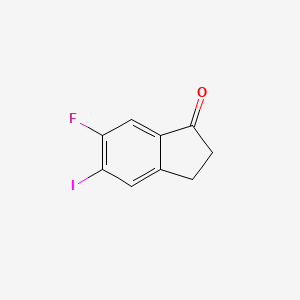
![Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846165.png)
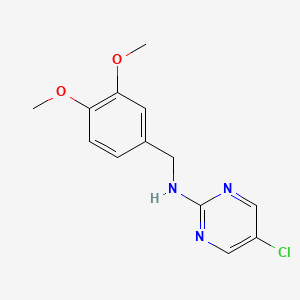
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)
